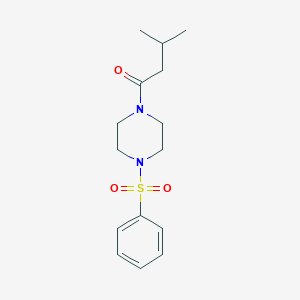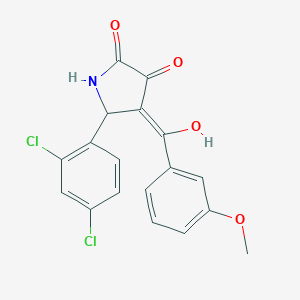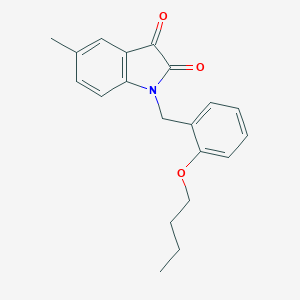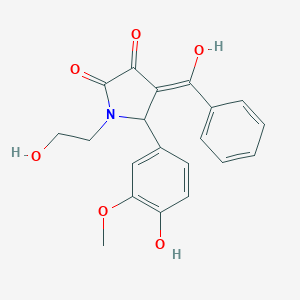
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C14H20N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine typically involves the acylation of piperazine with 3-methylbutanoyl chloride followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
化学反应分析
Types of Reactions
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(3-methylbutanoyl)piperazine: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.
4-(phenylsulfonyl)piperazine: Lacks the 3-methylbutanoyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 3-methylbutanoyl and phenylsulfonyl groups. These functional groups confer specific chemical properties and biological activities that are not present in the similar compounds mentioned above. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C15H22N2O3S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H22N2O3S/c1-13(2)12-15(18)16-8-10-17(11-9-16)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI 键 |
CZPNDBDBIIGJEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B248639.png)
![5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248642.png)

![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)
![4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248650.png)
![2-methylphenyl [5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248653.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin](/img/structure/B248661.png)
![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)
![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)
![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)


methanone](/img/structure/B248689.png)
